molecular formula C13H19NO B6233358 rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol CAS No. 862281-96-7

rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol

Cat. No.: B6233358
CAS No.: 862281-96-7
M. Wt: 205.3
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Description

rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of two methyl groups and a phenyl group attached to the piperidine ring, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as raw materials. The reaction proceeds through a Barbier reaction, followed by column chromatography for purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield a fully saturated piperidine ring.

Scientific Research Applications

rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the phenyl ring play crucial roles in binding to receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
  • tert-butyl (3R, 4S, 5S)-5-hydroxy-3-methyl-7-octene-4-carbamate

Uniqueness

rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups on the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

862281-96-7

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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